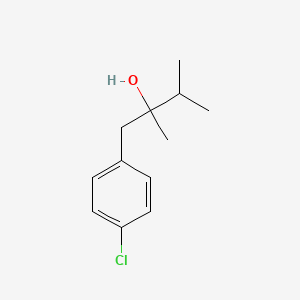
Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate
Übersicht
Beschreibung
Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a useful research compound. Its molecular formula is C16H12ClFO4 and its molecular weight is 322.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity and Molecular Conformation
- Dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, structurally similar to Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, exhibit varying biological properties. The 3-chloro analog (I) is both a post-emergence and pre-emergence herbicide, while other chloro analogs show different herbicidal activities. This variation is linked to differences in molecular conformation and hydrogen bonding, impacting their soil binding and transport properties (Andrea et al., 1990).
Synthesis and Properties of Luminophores
- Research has been conducted on the synthesis of dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates. These compounds have been converted into fluorinated biphenyls showing strong luminescence in both crystalline state and solution, making them of interest in the field of luminophores (Olkhovik et al., 2008).
Photodehalogenation and Intermediate Formation
- In a study related to photodehalogenation of chlorobenzene derivatives, it was found that these processes generate phenyl cations and potentially benzyne. This research can be relevant to understanding the behavior of biphenyl compounds under similar conditions (Protti et al., 2012).
Chiral Stationary Phases in Chromatography
- Studies on 3-Fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, which are structurally related to the dimethyl 3-chloro-3'-fluorobiphenyl dicarboxylate, indicate their application as chiral stationary phases for high-performance liquid chromatography (HPLC). This suggests potential use in enantioseparation and analysis of chiral compounds (Chankvetadze et al., 1997).
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO4/c1-21-15(19)11-5-10(6-12(18)7-11)9-3-4-13(14(17)8-9)16(20)22-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJJKQKQZMESAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743020 | |
| Record name | Dimethyl 3'-chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-21-3 | |
| Record name | Dimethyl 3'-chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)





![[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427602.png)





